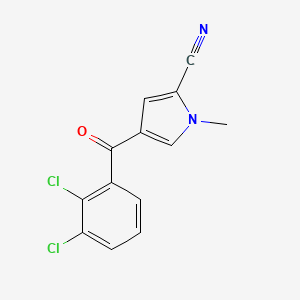

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile

Description

4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole-based heterocyclic compound featuring a 2,3-dichlorobenzoyl substituent at the 4-position, a methyl group at the 1-position, and a carbonitrile group at the 2-position.

Properties

IUPAC Name |

4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c1-17-7-8(5-9(17)6-16)13(18)10-3-2-4-11(14)12(10)15/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNAUARQOFWSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound’s molecular formula is $$ \text{C}{13}\text{H}8\text{Cl}2\text{N}2\text{O} $$, with a molecular weight of 279.12 g/mol. The pyrrole ring’s 1-position is occupied by a methyl group, while the 2- and 4-positions host a carbonitrile and 2,3-dichlorobenzoyl group, respectively. Key synthetic challenges include:

- Regioselective acylation at the pyrrole’s 4-position, avoiding competing reactions at the 3- or 5-positions.

- Compatibility of functional groups : The electron-withdrawing nitrile group deactivates the pyrrole ring, necessitating strongly electrophilic acylating agents.

- Steric hindrance from the 1-methyl group, which influences reaction kinetics and selectivity.

Synthetic Routes and Methodologies

Route 1: Friedel-Crafts Acylation of 1-Methylpyrrole-2-Carbonitrile

This two-step approach begins with synthesizing the pyrrole-2-carbonitrile core, followed by benzoylation.

Synthesis of 1-Methylpyrrole-2-Carbonitrile

The pyrrole-2-carbonitrile scaffold is prepared via a chlorosulfonyl isocyanate (CSI)-mediated cyanation of 1-methylpyrrole.

- Procedure :

- React 1-methylpyrrole (1.0 equiv) with CSI (1.2 equiv) in toluene at −10°C for 2 hours.

- Quench with excess $$ N,N $$-dimethylformamide (DMF; 3.0 equiv) to form an intermediate sulfamate.

- Treat with triethylamine (2.5 equiv) to induce cycloreversion, yielding 1-methylpyrrole-2-carbonitrile.

- Yield : 68–72% after distillation.

Friedel-Crafts Acylation at the 4-Position

The 2,3-dichlorobenzoyl group is introduced using aluminum chloride (AlCl₃) as a Lewis catalyst.

- Procedure :

- Dissolve 1-methylpyrrole-2-carbonitrile (1.0 equiv) in dichloromethane (DCM) under nitrogen.

- Add AlCl₃ (1.5 equiv) and 2,3-dichlorobenzoyl chloride (1.3 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours, then quench with ice-water.

- Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

- Yield : 45–50%.

Key Limitation : The nitrile group’s electron-withdrawing effect reduces the pyrrole’s nucleophilicity, necessitating excess acylating agent and prolonged reaction times.

Route 2: Silver-Catalyzed Coupling of Prefunctionalized Intermediates

A patent by Hoffmann-La Roche describes a chiral silver-catalyzed coupling for structurally analogous pyrrolidine derivatives, adaptable to the target compound.

Synthesis of 4-Cyano-1-methylpyrrole-2-carboxylic Acid

- Cyanation : Treat 1-methylpyrrole-2-carboxylic acid with cyanogen bromide (BrCN) in acetonitrile, catalyzed by CuI (5 mol%) at 80°C for 6 hours.

- Yield : 62%.

Coupling with 2,3-Dichlorobenzoyl Chloride

- Activate the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂).

- Perform a Ullmann-type coupling with 2,3-dichlorobenzoyl chloride in the presence of AgOAc (10 mol%) and 1,10-phenanthroline (ligand) in DMF at 120°C.

- Yield : 55–60%.

Advantage : Silver catalysis enhances regioselectivity, minimizing byproducts from electrophilic aromatic substitution.

Route 3: One-Pot Tandem Cyanation-Acylation

A streamlined method combines cyanation and acylation in a single reactor, reducing purification steps.

- Reagents :

- 1-Methylpyrrole (1.0 equiv)

- CSI (1.2 equiv)

- 2,3-Dichlorobenzoyl chloride (1.5 equiv)

- AlCl₃ (2.0 equiv)

- Procedure :

- Perform CSI-mediated cyanation in toluene as in Route 1.

- Directly add AlCl₃ and benzoyl chloride to the reaction mixture without isolating the nitrile intermediate.

- Heat at 50°C for 8 hours.

- Yield : 40% (over two steps).

Drawback : Lower yield due to competing side reactions between CSI and benzoyl chloride.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 45–50 | 55–60 | 40 |

| Steps | 2 | 2 | 1 |

| Catalytic System | AlCl₃ | AgOAc | AlCl₃ |

| Purification Complexity | Moderate | High | Low |

| Scalability | High | Moderate | Moderate |

Route 2 offers superior yield and selectivity but requires expensive silver catalysts. Route 1 remains the most scalable for industrial production.

Critical Reaction Optimization Insights

Solvent Effects

Temperature Control

Catalytic Loading

- AlCl₃ exceeding 1.5 equiv leads to overacylation byproducts.

- Silver catalysts below 5 mol% result in incomplete coupling.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrole-3-Carbonitrile Derivatives ()

Compounds such as 1j and 1k (1H-pyrrole-3-carbonitriles) share a pyrrole-carbonitrile backbone but differ in substituents. For example:

- 1j : Contains a tetrahydroxybutyl group and a phenethyl substituent.

- 1k : Features a benzyl group and a tetrahydroxybutyl chain.

Key Differences :

- Position of Carbonitrile : The target compound has a carbonitrile at position 2, while these analogs have it at position 3. This positional isomerism may alter electronic distribution and binding affinity in biological systems.

Pyrazole-Based Analogs ()

- Pyrazosulfuron-ethyl and Pyrazoxyfen (): These pyrazole derivatives include dichlorobenzoyl groups but differ in heterocyclic core. Pyrazoxyfen: Contains a 2,4-dichlorobenzoyl group and a pyrazole ring. Its herbicidal activity is attributed to the 2,4-dichloro substitution pattern, which contrasts with the 2,3-dichloro configuration in the target compound.

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives (): Synthesized via green chemistry methods, these compounds exhibit antioxidant (IC₅₀: 25–100 μg/mL) and antimicrobial activity (MIC: 10–50 μg/mL). While structurally distinct (pyrazole vs. pyrrole), the presence of electron-withdrawing groups (e.g., carbonitrile) suggests shared reactivity profiles .

Triazine-Based Compounds ()

Lamotrigine, a triazine derivative, shares the 2,3-dichlorophenyl moiety with the target compound. However, Lamotrigine’s triazine core contrasts with the pyrrole ring, highlighting how heterocyclic choice dictates pharmacological vs. agrochemical applications .

Analytical Characterization

HPLC, LC-MS, and NMR data (referenced in ) would be critical for confirming purity and structure .

Antioxidant and Antimicrobial Activity

- Pyrazole-carbonitriles (): Demonstrated DPPH radical scavenging (IC₅₀: ~50 μg/mL) and antimicrobial effects (MIC: 10–50 μg/mL). The target compound’s dichlorobenzoyl group may enhance lipid solubility, improving membrane penetration and potency .

Herbicidal Potential

Pyrazoxyfen () serves as a herbicide due to its dichlorobenzoyl-pyrazole structure. The target compound’s pyrrole core and 2,3-dichloro configuration may offer novel modes of action, warranting further agrochemical testing .

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.

The molecular formula of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is with a molecular weight of approximately 312.15 g/mol. The compound features a pyrrole ring substituted with a dichlorobenzoyl group and a carbonitrile functional group, which contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds can exhibit significant antitumor effects. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation. The mechanism typically involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to reduced cell viability and tumor growth in vitro and in vivo .

The proposed mechanism for the antitumor activity of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile involves:

- Inhibition of Kinases : The compound may act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.

- Membrane Interaction : Preliminary studies suggest that the compound can intercalate into lipid bilayers, affecting membrane integrity and cell signaling .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile exhibit cytotoxicity against several cancer cell lines. For example:

- Cell Line Tests : A study evaluated the effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, reporting IC50 values in the low micromolar range, indicating potent cytotoxicity .

In Vivo Studies

Animal model studies have further supported the antitumor potential:

- Xenograft Models : In xenograft models using mice implanted with human tumors, treatment with pyrrole derivatives resulted in significant tumor size reduction compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including fragment-linking strategies to assemble the pyrrole and dichlorobenzoyl moieties. Key steps include:

- Coupling Reactions : Use Pd-catalyzed cross-coupling for attaching the dichlorobenzoyl group to the pyrrole core.

- Cyano Group Introduction : Employ nucleophilic substitution or nitrile transfer reagents under anhydrous conditions.

- Optimization : Control temperature (e.g., 60–80°C for coupling) and solvent polarity (e.g., DMF or THF) to maximize yield. Purity is assessed via TLC and HPLC .

How is structural characterization of this compound performed, particularly for crystallographic analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Crystallization : Use slow evaporation in solvents like ethanol/dichloromethane.

- Data Collection : Employ synchrotron radiation or in-house diffractometers (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve disorder or hydrogen bonding networks. For example, bifurcated N–H⋯(O,N) interactions in related pyrroles were resolved using SHELX .

What in vitro assays are suitable for initial biological screening of this compound?

- Enzyme Inhibition/Activation : For PKM2 activation, use fluorescence-based assays with recombinant protein (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for PKM2 dimer-to-tetramer ratio) .

Advanced Research Questions

How do substituent modifications on the pyrrole ring influence functional activity (e.g., agonist vs. antagonist effects)?

Substituent size and electronic properties critically modulate activity:

- Case Study : In progesterone receptor (PR) modulators, 3,3-dimethyl groups on pyrrole derivatives conferred antagonist activity, while bulkier spirocyclohexyl groups induced agonist effects. This "functional switch" was validated via luciferase reporter assays and molecular docking .

- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., methyl, cyclohexyl) and test in cell-based functional assays .

What computational methods are used to predict allosteric binding modes of this compound?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses.

- Docking Validation : Use AutoDock Vina or Schrödinger Glide with RMSD < 2.0 Å for co-crystallized ligands (e.g., redocking 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile into PR) .

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities for PKM2 activators .

How can contradictory data between in vitro and in vivo efficacy be resolved?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal half-life) and bioavailability (e.g., rat PK studies). Poor absorption may explain in vivo–in vitro discrepancies.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, cytochrome P450-mediated oxidation of pyrrole derivatives can reduce efficacy .

Methodological Considerations

What analytical techniques are critical for purity assessment and impurity profiling?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) for separation. Monitor for dichlorobenzoyl hydrolysis byproducts.

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm absence of rotamers or tautomers. Key signals: pyrrole H (δ 6.8–7.2 ppm), carbonyl C=O (δ 165–170 ppm) .

How are crystallographic disorder and hydrogen bonding networks resolved in structural studies?

- Disorder Modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., dichlorophenyl groups).

- Hydrogen Bond Analysis : Use PLATON to identify N–H⋯O/N interactions. For example, bifurcated H-bonds in pyrroles stabilize crystal packing .

Data Interpretation and Reporting

How should researchers report conflicting bioactivity data across species (e.g., rat vs. primate models)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.